ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the Thiazolidinone Ring: This step involves the reaction of a butyl-substituted thioamide with an appropriate aldehyde under acidic conditions to form the thiazolidinone ring.
Pyrido[1,2-a]pyrimidine Core Construction: The core structure is synthesized through a multi-step process involving the condensation of a pyrimidine derivative with a suitable ketone.
Piperidine Carboxylate Addition: The final step involves the esterification of the piperidine carboxylate with ethyl alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Pyrido[1,2-a]pyrimidines: Compounds with similar core structures.
Piperidine Carboxylates: Compounds with similar piperidine carboxylate groups.
Uniqueness
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is unique due to its combination of these functional groups in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity, including:
- Thiazolidinone ring
- Pyrimidine and pyridine derivatives
- Piperidine moiety
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 1-{3... have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 32 mg/ml against gram-positive bacteria .
2. Anticancer Potential
The compound's structural components suggest potential anticancer activity. Thiazole and thiazolidinone derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In particular:
- Compounds with a thiazole moiety have shown promising results in inhibiting cancer cell lines.
- SAR (Structure–Activity Relationship) studies indicate that modifications to the thiazolidinone structure can enhance cytotoxicity against cancer cells .
3. Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors. For example:
- Inhibitory activity against serine proteases has been observed, which are crucial in various physiological processes and disease mechanisms.
- Compounds have been tested for their ability to inhibit enzymes such as thrombin and proteases involved in viral replication .
Detailed Research Findings
Study | Biological Activity | Findings |
---|---|---|
Zvarec et al. (2023) | Antimicrobial | Identified antibacterial activity against Staphylococcus species with MIC values of 16–32 mg/ml |
Grover et al. (2014) | Anticancer | Evaluated thiazole derivatives for cytotoxicity against cancer cell lines, revealing significant inhibition |
Mendgen et al. (2023) | Enzyme Inhibition | Reported inhibitory effects on NS2B-NS3 protease and thrombin, suggesting potential therapeutic applications |
Case Studies
Several case studies have explored the biological effects of compounds similar to ethyl 1-{3...:
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiazolidinone derivatives against multiple microbial strains. Results indicated that modifications in the thiazolidinone structure significantly influenced antimicrobial potency, with some compounds exhibiting superior activity compared to standard antibiotics.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of thiazole-containing compounds. The study found that specific substitutions on the thiazole ring enhanced the cytotoxic effects against breast cancer cell lines, highlighting the importance of structural optimization in drug design.
Properties
Molecular Formula |
C25H30N4O4S2 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N4O4S2/c1-4-6-11-29-23(31)19(35-25(29)34)15-18-21(26-20-16(3)8-7-12-28(20)22(18)30)27-13-9-17(10-14-27)24(32)33-5-2/h7-8,12,15,17H,4-6,9-11,13-14H2,1-3H3/b19-15- |
InChI Key |
WJXILHHUTXUUAV-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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